molecular formula C14H11N B3062431 11H-Dibenz[b,e]azepine CAS No. 256-86-0

11H-Dibenz[b,e]azepine

Cat. No.: B3062431
CAS No.: 256-86-0
M. Wt: 193.24 g/mol
InChI Key: IDWNSAXOQLJYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphanthridine is a synthetic organic compound belonging to the class of heterocyclic compounds It is characterized by a fused ring system that includes a benzene ring and a nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphanthridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phthalic anhydride with para-substituted aniline can yield morphanthridine derivatives . Another method involves the use of chloromethylation reactions to introduce functional groups into the morphanthridine skeleton .

Industrial Production Methods: Industrial production of morphanthridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Morphanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morphanthridine oxides, while substitution reactions can produce various morphanthridine derivatives with different functional groups .

Scientific Research Applications

Morphanthridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of morphanthridine involves its interaction with specific molecular targets and pathways. For instance, morphanthridine derivatives have been shown to activate the human transient receptor potential ankyrin 1 (TRPA1) channel, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Morphanthridine can be compared with other similar compounds, such as:

Uniqueness: Morphanthridine is unique due to its versatile chemical reactivity and diverse biological activities.

Properties

CAS No.

256-86-0

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

11H-benzo[c][1]benzazepine

InChI

InChI=1S/C14H11N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,10H,9H2

InChI Key

IDWNSAXOQLJYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

P2O5 (516.5 g) was added portionwise to H3PO4 (247.5 ml) and stirred under a N2 flow at room temperature. The mixture was stirred for 2 hours at 120° C., then cooled to 50° C. p-Xylene (1810 ml) was added, and stirring was continued for 15 minutes. POCl3 (83.3 g) was added, and stirring was continued for 10 minutes. N-[2-(phenylmethyl)phenyl]formamide (prepared as described in Helv. Chim. Acta 47(5) 1163-72 (1964)) (37.2 g) was added portionwise. The mixture was stirred for 30 minutes at 60°-70° C. Another portion of N-[2-(phenylmethyl)phenyl]formamide (74.3 g) was added portionwise, and the reaction mixture was stirred overnight at 100° C. The reaction mixture was cooled and the p-xylene layer was removed. Water (990 ml) was added slowly. The mixture was cooled with ice-water. A solution of KOH (1073 g) in water (2200 ml) was added over 2 hours. CH2Cl2 (500 ml) was added dropwise and the mixture was stirred vigorously during 15 minutes. The organic layer was separated. The aqueous layer was extracted twice with CH2Cl2. The combined organic layers were dried with MgSO4, filtered off and the solvent evaporated. The residue was purified by distillation yielding a mixed fraction. The mixed fraction was repurified twice by distillation, yielding 1.4 g of 11H-dibenz[b,e]azepine (interm. 9).
Name
Quantity
516.5 g
Type
reactant
Reaction Step One
Name
Quantity
247.5 mL
Type
reactant
Reaction Step One
Name
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
74.3 g
Type
reactant
Reaction Step Four
Quantity
1810 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.